Minimal Metabolic Contribution vs. Paliperidone: A Negligible In Vivo Pathway
In a radiolabeled human ADME study, paliperidone N-oxide was not detected in plasma, and the entire oxidative N-dealkylation pathway (which includes N-oxide formation) accounted for a maximum of 6.5% of the total biotransformation of the dose [1]. In stark contrast, unchanged paliperidone constituted 97% of the 24-hour plasma AUC and was renally excreted unchanged at 59% of the dose [1]. This confirms that paliperidone N-oxide is a minor, non-circulating metabolite with negligible contribution to systemic exposure.
| Evidence Dimension | Metabolic pathway contribution to total dose biotransformation |
|---|---|
| Target Compound Data | Maximum 6.5% (as part of oxidative N-dealkylation pathway) |
| Comparator Or Baseline | Unchanged paliperidone: 59% excreted unchanged in urine; 97% of plasma AUC at 24h |
| Quantified Difference | >9-fold difference in systemic exposure relevance |
| Conditions | Single 1 mg oral dose of [14C]paliperidone in healthy male subjects (n=5) |
Why This Matters
This quantifies that paliperidone N-oxide is a trace-level metabolite, not a major circulating species, which is critical for understanding its role in impurity profiling versus active pharmaceutical monitoring.
- [1] Vermeir M, Naessens I, Remmerie B, Mannens G, Hendrickx J, Sterkens P, Talluri K, Boom S, Eerdekens M, van Osselaer N, Cleton A. Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans. Drug Metab Dispos. 2008;36(4):769-779. View Source
